STAT3 DNA-Binding Inhibition: Picomolar Potency Differentiates Bruceantinol A from Other STAT3 Inhibitors
Bruceantinol A demonstrates extremely potent inhibition of STAT3 DNA-binding activity with an IC50 of 2.4 pM . This activity is a key differentiator from other quassinoids and even many synthetic STAT3 inhibitors, as it directly blocks the constitutive and IL-6-induced activation of this oncogenic transcription factor [1].
| Evidence Dimension | Inhibition of STAT3 DNA-binding ability |
|---|---|
| Target Compound Data | IC50 = 2.4 pM |
| Comparator Or Baseline | No direct comparator IC50 provided for STAT3 inhibition by brusatol or bruceine A in this specific assay. |
| Quantified Difference | Not available for direct comparison in this assay format; however, the picomolar range potency is a defining characteristic of Bruceantinol A. |
| Conditions | Biochemical assay measuring STAT3 DNA-binding ability. |
Why This Matters
This picomolar potency is a primary driver for procurement, as it enables investigation of STAT3-dependent pathologies at exceptionally low, and potentially more specific, compound concentrations.
- [1] Wei N, et al. (2023). Quassinoid analogs exert potent antitumor activity... Biochem Pharmacol. 212:115564. View Source
